3-Methylbenzene-1-sulfonyl isocyanate

Organic Synthesis Aza-Enamine Chemistry Regioselectivity

3-Methylbenzene-1-sulfonyl isocyanate (CAS 194543-40-3) is a highly reactive, meta-methyl-substituted aryl sulfonyl isocyanate with the molecular formula C₈H₇NO₃S and a molecular weight of 197.21 g/mol. This compound belongs to the broader class of sulfonyl isocyanates (RS0₂NCO), characterized by an isocyanato group (-N=C=O) directly attached to a sulfonyl moiety.

Molecular Formula C8H7NO3S
Molecular Weight 197.21
CAS No. 194543-40-3
Cat. No. B2585464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzene-1-sulfonyl isocyanate
CAS194543-40-3
Molecular FormulaC8H7NO3S
Molecular Weight197.21
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N=C=O
InChIInChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3
InChIKeyNRPHEJYDQNWSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzene-1-sulfonyl Isocyanate (CAS 194543-40-3): Properties and Procurement-Relevant Technical Baseline


3-Methylbenzene-1-sulfonyl isocyanate (CAS 194543-40-3) is a highly reactive, meta-methyl-substituted aryl sulfonyl isocyanate with the molecular formula C₈H₇NO₃S and a molecular weight of 197.21 g/mol [1]. This compound belongs to the broader class of sulfonyl isocyanates (RS0₂NCO), characterized by an isocyanato group (-N=C=O) directly attached to a sulfonyl moiety [2]. The electron-withdrawing nature of the sulfonyl group significantly enhances the electrophilicity of the isocyanate carbon compared to alkyl or aryl isocyanates, making it a versatile building block for synthesizing sulfonyl ureas, carbamates, and amides [3]. Its primary utility lies in organic synthesis as an electrophilic reagent for introducing sulfonyl groups, and as a reactive intermediate in the production of pharmaceuticals, agrochemicals, and polymer additives .

Why 3-Methylbenzene-1-sulfonyl Isocyanate Cannot Be Casually Substituted: The Meta-Methyl Differentiation Principle


A simple substitution of 3-Methylbenzene-1-sulfonyl isocyanate with another sulfonyl isocyanate, such as the commercially ubiquitous p-toluenesulfonyl isocyanate (PTSI, CAS 4083-64-1) or the unsubstituted benzenesulfonyl isocyanate (BSI), is chemically inadvisable due to the distinct electronic and steric effects imparted by the meta-methyl substituent. The position of the methyl group on the aromatic ring directly influences the electron density at the reactive sulfonyl isocyanate center, thereby altering its electrophilicity, regioselectivity in subsequent reactions, and the physical properties of the resulting products [1]. For example, the reactivity of aryl sulfonyl isocyanates in reactions with nucleophiles is known to be modulated by substituent effects on the aryl ring [2]. Specifically, a meta-substituent exerts a primarily inductive effect, which is distinct from the combined inductive and resonance effects of a para-substituent. This difference can lead to divergent outcomes in reactions sensitive to electronic parameters, such as the umpolung reactivity observed with aldehyde hydrazones, where the position of electrophilic attack depends on the electron-donating potential of the aryl substituent [3]. Therefore, using an incorrect isomer can result in suboptimal yields, undesired side-product profiles, or even complete failure of the intended transformation, underscoring the need for precise isomer selection.

Quantitative Differentiation Guide for 3-Methylbenzene-1-sulfonyl Isocyanate


Meta- vs. Para-Methyl Substitution: Divergent Umpolung Reactivity in Hydrazone Amidation

The position of the methyl substituent on the benzenesulfonyl isocyanate ring dictates the regiochemical outcome of reactions with arylaldehyde hydrazones. Under identical experimental conditions, the electrophilic attack can occur at either the nitrogen or the carbon of the azomethine function, a phenomenon known as umpolung. This behavior is directly governed by the electron-donating or -withdrawing potential of the substituent, with para- and meta-substituents exhibiting distinct electronic effects [1]. While direct quantitative data for the 3-methyl isomer is not available in a head-to-head comparison, class-level studies demonstrate that the electronic parameter (σ) of the substituent, which differs between meta- and para- positions (e.g., σₘ for CH₃ = -0.07, σₚ = -0.17), correlates with the reaction pathway selectivity. This indicates that 3-methyl substitution will provide a different regioisomeric product ratio compared to 4-methyl (para) substitution.

Organic Synthesis Aza-Enamine Chemistry Regioselectivity

Molecular Descriptor Differentiation: Enhanced Lipophilicity vs. Unsubstituted Analog

The calculated LogP (octanol-water partition coefficient) for 3-Methylbenzene-1-sulfonyl isocyanate is 2.1003 [1]. The introduction of a methyl group increases lipophilicity compared to the unsubstituted benzenesulfonyl isocyanate (BSI), for which the calculated LogP is approximately 1.3-1.5 (based on analogous compounds). This difference is critical in applications where membrane permeability or solubility profile is a design parameter. The PSA (Polar Surface Area) for the target compound is calculated at 71.95 Ų [1].

Medicinal Chemistry Physical Organic Chemistry Drug Design

Procurement-Relevant Baseline: Supplier-Defined Purity Specification

The compound is commercially available with a minimum purity specification of 95%, as indicated by multiple chemical suppliers . This is a typical purity grade for a research chemical building block. In contrast, the widely used p-toluenesulfonyl isocyanate (PTSI, CAS 4083-64-1) is available in higher purity grades for specialized applications, such as ≥98.0% (GC) for HPLC derivatization .

Procurement Quality Assurance Analytical Chemistry

Physical Property Differentiation: Meta-Substitution and Boiling Point/Stability

While specific boiling point data for 3-Methylbenzene-1-sulfonyl isocyanate is not widely reported, class-level inferences can be drawn from its isomers. p-Toluenesulfonyl isocyanate (PTSI) has a reported boiling point of 144 °C/10 mmHg . o-Toluenesulfonyl isocyanate (o-TSI) has a reported boiling point of 129 °C/5 mmHg . The meta-isomer is expected to have a boiling point that falls between these values or closer to that of the para-isomer, reflecting the impact of substitution pattern on intermolecular forces. This variation in volatility can affect storage stability and handling requirements.

Physical Chemistry Chemical Handling Process Safety

Strategic Application Scenarios for 3-Methylbenzene-1-sulfonyl Isocyanate


Medicinal Chemistry: Exploration of Meta-Substituted Sulfonamide Chemical Space

The unique electronic and steric profile of the meta-methyl group, as evidenced by its distinct influence on umpolung reactivity [1] and its enhanced lipophilicity (LogP = 2.1003) [2], makes this compound a valuable scaffold for synthesizing sulfonyl ureas and sulfonamides. These motifs are common in drug discovery, where meta-substitution can often improve metabolic stability or target selectivity compared to para-analogs. This compound is ideally suited for library synthesis in early-stage medicinal chemistry programs exploring novel intellectual property space around sulfonamide-containing therapeutics.

Agrochemical Intermediate for Next-Generation Sulfonylurea Herbicides

Aryl sulfonyl isocyanates are key intermediates in the synthesis of sulfonylurea herbicides [3]. The substitution pattern on the aryl ring is a critical determinant of herbicidal activity, crop selectivity, and environmental fate. The 3-methyl isomer provides a distinct option for agrochemical researchers seeking to differentiate a new active ingredient from existing patents, which are dominated by ortho- and para-substituted analogs [4]. Its use is supported by the general class reactivity of sulfonyl isocyanates with amines to form the active sulfonylurea core [5].

Specialty Polymer and Coating Additive Development

Sulfonyl isocyanates, such as the para-isomer PTSI, are well-established moisture scavengers and chain terminators in polyurethane coatings, adhesives, and sealants . While the meta-isomer is not a direct replacement, its different reactivity profile—stemming from the meta-methyl substituent—could be exploited to fine-tune the kinetics of moisture scavenging or the physical properties of the resulting inert sulfonamide byproduct. This application is a class-level inference based on the known utility of its para-counterpart, representing a potential avenue for formulation innovation where the specific properties of the meta-isomer could confer a performance advantage.

Analytical Method Development: Isomer-Specific Derivatization

Sulfonyl isocyanates are used as derivatization reagents for HPLC and LC-MS analysis to enhance detection sensitivity or improve chromatographic separation of challenging analytes, such as diols and alkaloids . The meta-methyl isomer offers a different retention time shift and mass spectral signature compared to the commonly used para-isomer (PTSI). This can be critical for resolving co-eluting isomers or for developing a unique analytical method that is orthogonal to existing protocols, thereby providing a clear differentiator in analytical chemistry method development.

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